molecular formula C6H7NO2S B1596830 4-Methoxythiophene-3-carboxamide CAS No. 65369-29-1

4-Methoxythiophene-3-carboxamide

Cat. No. B1596830
CAS RN: 65369-29-1
M. Wt: 157.19 g/mol
InChI Key: NYYTVZAHSFIFFN-UHFFFAOYSA-N
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Description

4-Methoxythiophene-3-carboxamide is a chemical compound with the molecular formula C6H7NO2S . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 4-Methoxythiophene-3-carboxamide can be found in databases like PubChem . More detailed structural analysis might require techniques like X-ray crystallography .


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . A side reaction of the autopolymerization reaction was found, and the polymerization reaction mechanism was estimated to occur in multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxythiophene-3-carboxamide can be found in databases like PubChem . For a more detailed analysis, techniques like UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy could be used .

Scientific Research Applications

Conducting Polymers and Optical Properties

Poly(4,4′-dimethoxybithiophene) , derived from methoxythiophenes, showcases exceptional electrochemical stability and optical properties. It forms polymers with longer chains compared to its counterparts, leading to significant applications in electrochemical devices due to its unique redox and optical characteristics (Dietrich & Heinze, 1991).

Polymer Photodetectors

Modified 3,4-ethylenedioxythiophene , as a conjugated side chain in polymers, enhances the detectivity of polymer photodetectors. This molecular engineering approach improves the photovoltaic properties while significantly reducing the dark current, demonstrating the potential for developing highly sensitive detectors across UV to NIR photoresponse ranges (Zhang et al., 2015).

Conductive and Stable Polymers

Poly(3,4‐ethylenedioxythiophene) (PEDT) and its derivatives are highlighted for their conductive and stable properties when doped. The synthetic flexibility of these materials enables a broad spectrum of applications, including electrochemical devices, by leveraging their enhanced redox properties and optical transparency across the visible spectrum (Groenendaal et al., 2000).

Anticancer Agents

Research into 2-phenylthiazole-4-carboxamide derivatives has identified potential anticancer properties. Specific substitutions, including the methoxy group, have shown to improve cytotoxic activity against various cancer cell lines, suggesting that similar structural motifs in compounds like 4-Methoxythiophene-3-carboxamide could have biomedical applications (Aliabadi et al., 2010).

Spectroelectrochemical Studies

Studies on soluble polymerized 3-methoxythiophene offer insights into the electrochemical and optical behavior of thiophene-based polymers. The investigation into oligomeric mixtures demonstrates their potential in developing optically active materials with specific applications in electrochromic devices and sensors (Chang, Blankespoor, & Miller, 1987).

Amino-imino Tautomerism

Research into 2-N-methylamino-3-methoxythiophene provides the first proof of amino-imino tautomerism in N-monosubstituted aminothiophenes. This fundamental chemical property is critical for understanding the behavior of methoxythiophene derivatives in various chemical environments, with implications for their use in designing novel compounds and materials (Brandsma et al., 1998).

Safety And Hazards

4-Methoxythiophene-3-carboxamide is recommended for use only in well-ventilated areas or outdoors . It is advised to avoid breathing dust and to wear protective gloves, clothing, eye protection, and face protection . It may cause respiratory tract irritation, skin corrosion or irritation, and serious eye damage or eye irritation .

properties

IUPAC Name

4-methoxythiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYTVZAHSFIFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380979
Record name 4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxythiophene-3-carboxamide

CAS RN

65369-29-1
Record name 4-Methoxy-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65369-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.59 parts of 3-methoxy-dihydrothiophene-4-carboxylic acid amide are reacted with 0.88 part by volume of sulfuryl chloride in 25 parts by volume of carbon tetrachloride in the course of 2 hours at 0° C. The end product is isolated from the reaction mixture by the method described in Example 1c. 1.17 parts (75% of theory) of 3-methoxythiophene-4-carboxylic acid amide are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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